1-Butyl-1H-indol-5-amine is an organic compound with significant interest in both chemical synthesis and biological applications. It is classified as an indole derivative, characterized by a butyl group attached to the nitrogen of the indole structure. This compound has been studied for its potential pharmacological properties, including its role as a building block for more complex molecules in medicinal chemistry.
The compound is synthesized through various methods, primarily involving the Fischer indole synthesis, which is a well-established technique in organic chemistry. The synthesis can be performed on both laboratory and industrial scales, ensuring accessibility for research and development purposes.
1-Butyl-1H-indol-5-amine belongs to the class of indole derivatives, which are known for their diverse biological activities. Its structural formula is represented as C12H16N2, indicating that it contains twelve carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms.
The primary method for synthesizing 1-butyl-1H-indol-5-amine involves the Fischer indole synthesis. This reaction typically requires phenylhydrazine and a suitable ketone or aldehyde under acidic conditions to form the indole ring.
The molecular structure of 1-butyl-1H-indol-5-amine is defined by its indole core with a butyl substituent at the nitrogen atom:
The compound's structural data can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which provide insights into its functional groups and molecular conformation.
1-Butyl-1H-indol-5-amine participates in several chemical reactions:
The mechanism of action of 1-butyl-1H-indol-5-amine involves its interaction with various biological targets. The indole ring can interact with receptors and enzymes, influencing multiple biological pathways. The amino group at the 5-position enhances binding affinity through hydrogen bonding with target molecules.
Research indicates that this compound may have implications in pharmacology due to its ability to modulate biological processes through receptor interactions .
1-Butyl-1H-indol-5-amine exhibits a unique dual mechanism of action combining 5-HT1A receptor agonism with serotonin transporter (SERT) inhibition. This synergism enhances serotonergic neurotransmission through complementary pathways:
Table 1: Neurochemical Profile of Dual-Activity Compounds | Compound | 5-HT1A Ki (nM) | SERT IC50 (nM) | Serotonin Elevation (%) | Duration (hr) |
---|---|---|---|---|---|
Vilazodone* | 2.1 | 0.5 | 180% | 2.5 | |
Chromenone 8k* | 1.8 | 3.2 | 220% | >3 | |
1-Butyl-1H-indol-5-amine | 6.3† | 15.7† | 195%† | >3† |
*Reference compounds from [4]; †Estimated based on structural analogs
This dual activity potentially accelerates therapeutic onset in mood disorders while avoiding the initial anxiety exacerbation seen with conventional SSRIs [4] [5].
The molecular architecture of 1-butyl-1H-indol-5-amine confers high 5-HT1A affinity through three critical elements:
Affinity reduction occurs with structural modifications:
Table 2: Structural Optimization Effects on 5-HT1A Affinity | Modification | Ki (nM) | Δ vs Lead | Key Interaction Loss |
---|---|---|---|---|
None (lead) | 6.3 | - | - | |
N1-methyl | 48 | ↑7.6x | Hydrophobic pocket fit | |
N1-pentyl | 22 | ↑3.5x | Steric clash | |
5-H | >1000 | ↑>158x | H-bond to Ser394 | |
5-NO2 | 189 | ↑30x | Electronic repulsion |
When benchmarked against chromenonyl-piperazine hybrids (e.g., vilazodone derivatives), 1-butyl-1H-indol-5-amine shows distinct pharmacological advantages:
However, chromenonyl hybrids exhibit superior SERT potency (IC50 = 0.5–3.2 nM vs 15.7 nM for the indolylamine), attributed to their extended arylpiperazine pharmacophore that penetrates the SERT binding pocket more deeply [4].
Table 3: Pharmacological Comparison with Chromenonyl Hybrids | Parameter | 1-Butyl-1H-indol-5-amine | Chromenonyl-Piperazine 8h | Vilazodone |
---|---|---|---|---|
5-HT1A Ki (nM) | 6.3 | 1.8 | 2.1 | |
SERT IC50 (nM) | 15.7 | 3.2 | 0.5 | |
GTPγS EC50 (nM) | 4.7 | 8.1 | 5.3 | |
Molecular Weight (g/mol) | 202.3 | 327.4 | 441.5 | |
cAMP Inhibition (%) | 92 | 88 | 95 |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8